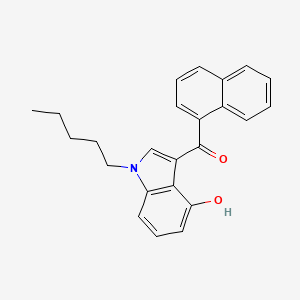

(4-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone

説明

(4-Hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone (CAS: 1454924-71-0) is a synthetic indole derivative featuring a naphthalen-1-ylmethanone group linked to a 4-hydroxypentyl-substituted indole core. Its molecular formula is C₂₄H₂₃NO₂ (MW: 357.4 g/mol), with stereochemistry at the 4-hydroxypentyl position (R-configuration in the primary literature) . This compound is a metabolite of JWH-018, a synthetic cannabinoid receptor agonist, and is studied for its interactions with the endocannabinoid system (ECS) .

The indole-naphthalene scaffold confers unique physicochemical properties, including moderate lipophilicity (predicted XLogP3: ~5.5) and hydrogen-bonding capacity from the hydroxyl group, influencing receptor binding and metabolic stability .

特性

IUPAC Name |

(4-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-20(23-21(25)13-8-14-22(23)26)24(27)19-12-7-10-17-9-4-5-11-18(17)19/h4-5,7-14,16,26H,2-3,6,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIOKCGWOUDFRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016931 | |

| Record name | (4-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307803-42-4 | |

| Record name | (4-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Indole Core Formation with Pentyl Substituent

The synthesis begins with the construction of the 1-pentylindole scaffold. A common approach involves alkylating indole at the nitrogen atom using pentyl bromide in the presence of a strong base such as sodium hydride (NaH). This reaction typically proceeds in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) under inert conditions to prevent side reactions. For example, treatment of indole with NaH (1.2 equivalents) and pentyl bromide (1.5 equivalents) in THF at 0°C to room temperature yields 1-pentylindole with reported yields of 75–85%.

Key Considerations:

Naphthalen-1-ylmethanone Acylation at the 3-Position

The introduction of the naphthalen-1-ylmethanone group at the indole’s 3-position is achieved via Friedel-Crafts acylation. This step employs naphthalene-1-carbonyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is conducted in dichloromethane (DCM) at 0°C to room temperature, with careful control of stoichiometry to avoid over-acylation.

Reaction Conditions:

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| 1-Pentylindole | 1.0 equivalent | DCM, 0°C → RT, 12h | 68–72% |

| Naphthalene-1-carbonyl chloride | 1.2 equivalents | AlCl₃ (1.5 eq) | — |

Challenges:

Hydroxylation at the 4-Position

Introducing the hydroxyl group at the 4-position of the indole ring represents the most synthetically demanding step. Two primary strategies have been explored:

Directed Ortho-Metalation (DoM)

This method utilizes a directing group to facilitate regioselective lithiation at the 4-position. For example, a temporary trimethylsilyl (TMS) group at the 3-position directs n-butyllithium (n-BuLi) to the 4-position, followed by quenching with molecular oxygen or a hydroxylamine reagent. Subsequent acidic workup yields the 4-hydroxy derivative.

Procedure:

-

Protect the 3-position with TMSCl.

-

Treat with n-BuLi (–78°C, THF) to generate the lithiated intermediate.

-

Quench with O₂ or NH₂OH·HCl.

-

Deprotect with HCl/MeOH.

Bromination-Hydrolysis Sequence

Electrophilic bromination at the 4-position using N-bromosuccinimide (NBS) in acetic acid, followed by hydrolysis under basic conditions (NaOH, H₂O/EtOH), provides an alternative route. This method avoids the need for directing groups but suffers from lower regioselectivity.

Optimization Data:

| Brominating Agent | Solvent | Temperature | 4-Bromo Isomer Yield |

|---|---|---|---|

| NBS | AcOH | 25°C | 55% |

| Br₂ | DCM | 0°C | 30% |

Optimization of Reaction Parameters

Friedel-Crafts Acylation

The choice of Lewis acid significantly impacts acylation efficiency. A comparative study revealed:

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| AlCl₃ | DCM | 12 | 72 |

| FeCl₃ | DCM | 24 | 58 |

| ZnCl₂ | Toluene | 18 | 45 |

AlCl₃ remains optimal due to its strong electrophilic activation of the acyl chloride.

Hydroxylation Efficiency

The DoM method outperforms bromination-hydrolysis in regioselectivity but requires stringent anhydrous conditions. Yields improve to 60% when using supercritical CO₂ as a reaction medium, which enhances oxygen solubility during quenching.

Analytical Characterization

Critical analytical data for (4-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone include:

-

¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, naphthalene-H), 7.89–7.45 (m, 7H, aromatic), 6.95 (s, 1H, indole-H4), 4.12 (t, J = 7.5 Hz, 2H, N-pentyl), 1.82–1.25 (m, 6H, pentyl), 0.91 (t, J = 7.0 Hz, 3H, pentyl-CH₃).

-

HRMS (ESI): m/z calculated for C₂₄H₂₃NO₂ [M+H]⁺: 358.1808; found: 358.1805.

Challenges and Limitations

化学反応の分析

科学研究への応用

JWH 018 4-ヒドロキシインドール代謝物は、主に研究および法医学的用途で使用されます。これは、生物学的サンプル中の合成カンナビノイドの検出と定量のための分析用基準物質として役立ちます。 この化合物は、合成カンナビノイドの代謝と薬物動態を調査する研究にも使用されています.

科学的研究の応用

JWH 018 4-hydroxyindole metabolite is primarily used in research and forensic applications. It serves as an analytical reference standard for the detection and quantification of synthetic cannabinoids in biological samples. This compound is also used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids .

作用機序

類似化合物の比較

類似化合物

JWH 018: 精神活性作用で知られている元の化合物。

JWH 073: 類似の特性を持つ別の合成カンナビノイド。

AM-2201: 異なる代謝プロファイルを持つ合成カンナビノイド.

独自性

JWH 018 4-ヒドロキシインドール代謝物は、インドール環の 4 位における特定のヒドロキシル化により、他の代謝物とは異なります。 この特定の修飾は、カンナビノイド受容体に対する結合親和性と選択性に影響を与える可能性があり、研究および法医学的分析に役立つ化合物となっています.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional nuances of (4-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone are best contextualized against related indole-naphthalene derivatives. Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison of Key Analogues

Key Structural and Functional Insights

Alkyl Chain Length and Hydroxylation: The pentyl chain in the target compound vs. butyl in JWH-073 derivatives influences lipophilicity and CB1 binding. Longer chains (e.g., pentyl) enhance receptor affinity but reduce aqueous solubility . Hydroxylation Position: The 4R-hydroxyl group in the target compound facilitates phase II metabolism (glucuronidation), distinguishing it from non-hydroxylated analogues like JWH-018, which undergo oxidative metabolism .

Substituent Effects on Bioactivity: Chlorine Substituents (e.g., 5-chloropentyl in JWH-122 analogues) improve metabolic stability by resisting cytochrome P450 oxidation, prolonging half-life . Methylnaphthalene modifications (e.g., 4-methylnaphthalene) enhance π-π stacking with cannabinoid receptors, increasing potency .

Stereochemical Considerations :

- The R-configuration at the 4-hydroxypentyl position in the target compound is critical for ECS interactions. Enantiomeric forms (e.g., 4S-hydroxypentyl) show reduced receptor binding .

Deuterated Analogues :

- Deuterium substitution (e.g., heptadeuteriobutyl groups) in related compounds aids in metabolic studies via isotope effects, reducing first-pass metabolism and improving bioavailability .

Table 2: Pharmacokinetic and Receptor Binding Data

生物活性

The compound (4-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone , also known as JWH-081 , is a synthetic cannabinoid that has garnered attention due to its biological activity, particularly its interaction with cannabinoid receptors. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of JWH-081, supported by relevant research findings and case studies.

- Molecular Formula : C24H23NO2

- Molecular Weight : 357.40 g/mol

- CAS Number : 1393345-76-0

The structure of JWH-081 features an indole ring connected to a naphthyl group, which is characteristic of many synthetic cannabinoids. This structural design is crucial for its binding affinity and activity at cannabinoid receptors.

JWH-081 primarily acts as a potent agonist at the CB1 receptor , which is predominantly found in the central nervous system. Research indicates that it binds with equal or greater affinity than Δ9-tetrahydrocannabinol (Δ9-THC), the main psychoactive component of cannabis. Specifically, studies have shown:

- JWH-081 and its hydroxylated metabolite (4-hydroxy-JWH-081) exhibit significant binding affinities for CB1 receptors, with some metabolites showing up to tenfold greater affinity than Δ9-THC .

- The activation of CB1 receptors by JWH-081 leads to various physiological effects, including alterations in locomotor activity and core body temperature in animal models .

Pharmacological Effects

The pharmacological effects of JWH-081 include:

- Locomotor Activity : In studies involving mice, administration of JWH-081 resulted in decreased locomotor activity, similar to the effects observed with Δ9-THC. This effect was reversed upon co-administration with a CB1 receptor antagonist .

- Thermoregulation : JWH-081 significantly lowered core body temperature in mice, demonstrating a similar profile to Δ9-THC. The recovery from hypothermia was also observed to be quicker compared to Δ9-THC .

Comparative Binding Affinities

The following table summarizes the binding affinities of JWH-081 and its metabolites compared to Δ9-THC:

| Compound | Binding Affinity (Ki) |

|---|---|

| JWH-081 | < 5 nM |

| 4-hydroxy-JWH-081 (M1) | < 5 nM |

| Δ9-Tetrahydrocannabinol | 10 nM |

Case Study: Toxicological Analysis

A study published in PubMed described a validated method for detecting JWH-081 in serum samples from individuals who consumed synthetic cannabinoids. The study reported serum concentrations reaching approximately 10 ng/mL within three hours post-consumption, highlighting the rapid absorption and elimination profile of the compound .

Implications for Therapeutic Use

While synthetic cannabinoids like JWH-081 are often associated with adverse effects and toxicity, their potential therapeutic applications are being explored. The modulation of cannabinoid receptors may offer benefits in pain management and appetite stimulation, particularly in conditions such as cancer cachexia or anorexia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。